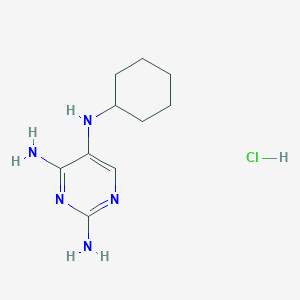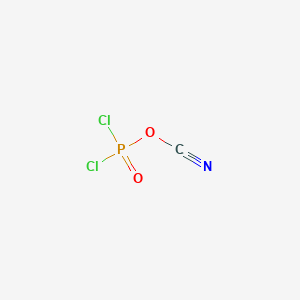
Phosphorocyanatidic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorocyanatidic dichloride is a chemical compound that contains phosphorus, carbon, nitrogen, and chlorine atoms It is known for its reactivity and is used in various chemical synthesis processes
Preparation Methods
Phosphorocyanatidic dichloride can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with cyanogen chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the product. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
Phosphorocyanatidic dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorocyanatidic oxide.
Reduction: Reduction reactions can convert it into phosphorocyanatidic hydride.
Substitution: It can participate in substitution reactions where chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phosphorocyanatidic dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphorus-containing groups into molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which phosphorocyanatidic dichloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The compound can form stable intermediates that facilitate the introduction of phosphorus-containing groups into target molecules. Molecular targets and pathways involved include nucleophilic substitution and electrophilic addition reactions.
Comparison with Similar Compounds
Phosphorocyanatidic dichloride can be compared with similar compounds such as:
Phenyldichlorophosphine: Used in similar applications but has different reactivity due to the presence of a phenyl group.
Phosphonic dichloride: Another phosphorus-containing compound with distinct chemical properties.
Phosphinic dichloride: Known for its use in different synthetic applications. The uniqueness of this compound lies in its specific reactivity and the ability to introduce cyanide groups into molecules, which is not commonly observed with other similar compounds.
Properties
CAS No. |
4743-41-3 |
|---|---|
Molecular Formula |
CCl2NO2P |
Molecular Weight |
159.89 g/mol |
IUPAC Name |
dichlorophosphoryl cyanate |
InChI |
InChI=1S/CCl2NO2P/c2-7(3,5)6-1-4 |
InChI Key |
DFENTPZMQILDDZ-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)OP(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5-trichloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]benzene](/img/structure/B14733668.png)
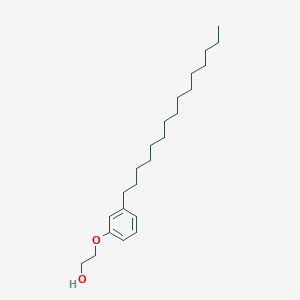
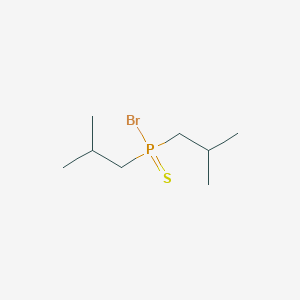

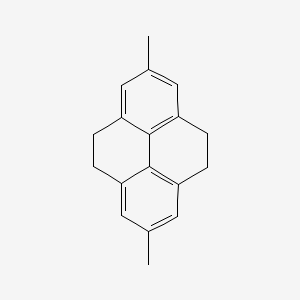
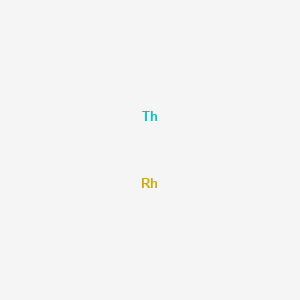

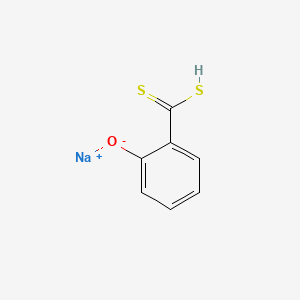

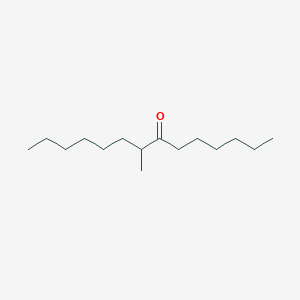

![4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14733767.png)
